Bis(4-fluorophenyl)acetonitrile Bis(4-fluorophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 37742-99-7
VCID: VC21501982
InChI: InChI=1S/C14H9F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H
SMILES: C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F
Molecular Formula: C14H9F2N
Molecular Weight: 229.22g/mol

Bis(4-fluorophenyl)acetonitrile

CAS No.: 37742-99-7

Cat. No.: VC21501982

Molecular Formula: C14H9F2N

Molecular Weight: 229.22g/mol

* For research use only. Not for human or veterinary use.

Bis(4-fluorophenyl)acetonitrile - 37742-99-7

Specification

CAS No. 37742-99-7
Molecular Formula C14H9F2N
Molecular Weight 229.22g/mol
IUPAC Name 2,2-bis(4-fluorophenyl)acetonitrile
Standard InChI InChI=1S/C14H9F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H
Standard InChI Key JPKIYKWSYBYKIS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F
Canonical SMILES C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F

Introduction

Structural and Electronic Properties

The core structure of bis(4-fluorophenyl)acetonitrile consists of:

  • Two 4-fluorophenyl groups attached to a central carbon atom.

  • An acetonitrile group (CH₂CN) acting as a terminal functional group.

Fluorine substituents at the para positions enhance electron-withdrawing effects, stabilizing the aromatic rings and influencing reactivity. The nitrile group (CN) introduces a strong dipole moment, enabling hydrogen bonding and coordination with metal ions .

Synthetic Pathways and Derivatives

Core Synthesis Strategies

Bis(4-fluorophenyl)acetonitrile can be synthesized through:

  • Nucleophilic alkylation: Reaction of 4-fluorobenzyl halides with nitrile-containing nucleophiles.

  • Cross-coupling reactions: Palladium-catalyzed coupling of aryl halides with acetonitrile derivatives.

Table 1: Representative Synthesis Routes

Reaction TypeReagents/ConditionsYield (%)Reference
Nucleophilic alkylation4-Fluorobenzyl bromide, NaCN, DMF40–60
Suzuki coupling4-Fluorophenylboronic acid, Pd(PPh₃)₄50–70

Functionalization for Pharmacological Applications

Bis(4-fluorophenyl)acetonitrile serves as a precursor for bioisosteric modifications. For example:

  • Sulfur oxidation: Conversion to sulfoxides or sulfones (e.g., compound 7 in ) enhances metabolic stability.

  • Amide formation: Reaction with amines generates tertiary amines critical for dopamine transporter (DAT) inhibitors .

Structure-Activity Relationships (SAR)

Binding Affinity and Selectivity

While direct data on bis(4-fluorophenyl)acetonitrile is limited, analogous bis(4-fluorophenyl)methyl derivatives demonstrate:

Table 2: Comparative Binding Affinities of Bis(4-Fluorophenyl) Derivatives

CompoundSubstituentDAT K<sub>i</sub> (nM)Selectivity vs. SERT/NET
6b4-Fluorophenyl25.5 ± 6.9510.90 (SERT)
19b4-Fluorophenyl, C=O7.04 ± 0.82469.46 (SERT)
322-Fluorophenyl, C=O46.1 ± 17.17.61 (SERT)

Data adapted from .

Key trends include:

  • Fluorine position: Para-fluorine enhances DAT affinity over serotonin/norepinephrine transporters (SERT/NET) .

  • Oxidation state: Sulfides (e.g., 6b) show moderate potency, while amides (e.g., 19b) exhibit higher selectivity .

Challenges and Future Directions

Synthetic Limitations

Current routes face challenges:

  • Yield variability: Nucleophilic alkylations often require anhydrous conditions and yield <60% .

  • Regioselectivity: Cross-coupling reactions may produce mixtures (e.g., isocoumarin vs. cyclobutene in ).

Optimization Strategies

  • Catalytic systems: Transition-metal-free methods (e.g., trifluoromethanesulfonyl ethylations ) to improve efficiency.

  • Bioisosteric replacements: Substituting nitrile with electron-deficient heterocycles (e.g., benzofuran) to enhance bioavailability .

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